molecular formula C22H25NO4S B2416052 (3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone CAS No. 1448058-99-8

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

Cat. No. B2416052
M. Wt: 399.51
InChI Key: IBNKEVGNSCYESM-UHFFFAOYSA-N
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Description

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as PPL-101, is a chemical compound that has been studied for its potential in treating various medical conditions.

Scientific Research Applications

Synthesis and Structural Analysis

Compounds containing phenylsulfonyl and pyrrolidinyl groups have been synthesized through multi-step reactions, showcasing methods for creating molecules with potential herbicidal and insecticidal activities (Wang et al., 2015). Additionally, research on pyrrolidines with varied configurations via 1,3-dipolar cycloadditions to sugar-derived enones highlights the synthesis of enantiomerically pure pyrrolidines, demonstrating the stereochemical control in the formation of complex structures (Oliveira Udry et al., 2014).

Biological Activities

Research on molecules containing phenylsulfonyl and pyrrolidinyl moieties has shown that certain derivatives exhibit significant antimicrobial activities. For instance, compounds synthesized from chalcones and isoniazid have demonstrated good antimicrobial activity, comparable to standard drugs ciprofloxacin and fluconazole (Kumar et al., 2012). This underscores the potential of these compounds in developing new antimicrobial agents.

Theoretical Studies and Chemical Properties

Advanced theoretical studies, including density functional theory (DFT), have been applied to compounds with similar structural motifs to understand their molecular structures, conformational analyses, and physicochemical properties (Huang et al., 2021). These studies offer deep insights into the electronic structures and potential reactivity of such compounds, guiding further synthetic and application-oriented research.

properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(4-phenyloxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4S/c24-21(22(12-15-27-16-13-22)18-7-3-1-4-8-18)23-14-11-20(17-23)28(25,26)19-9-5-2-6-10-19/h1-10,20H,11-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBNKEVGNSCYESM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(phenylsulfonyl)pyrrolidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone

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